N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide
Overview
Description
RS-102221 is a compound developed by Hoffmann–La Roche. It is known for its potent and selective antagonistic action at the serotonin 5-HT2C receptor, with around 100 times selectivity over the closely related 5-HT2A and 5-HT2B receptors . This compound has been studied for its potential anxiolytic effects, its ability to enhance the effectiveness of selective serotonin reuptake inhibitors, and its complex interactions with substances like cocaine .
Preparation Methods
The synthesis of RS-102221 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the creation of the triazaspirodecane core.
Functional group introduction: The addition of the dimethoxyphenyl and trifluoromethylbenzenesulfonamide groups.
Reaction conditions: The reactions are carried out under controlled temperatures and pressures, often requiring the use of catalysts and specific solvents to achieve the desired product.
Industrial production methods for RS-102221 are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
RS-102221 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Major products: The products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RS-102221 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the serotonin 5-HT2C receptor and its role in various chemical pathways.
Biology: Investigated for its effects on neural differentiation and behavior in animal models.
Medicine: Explored for its potential to enhance the effectiveness of selective serotonin reuptake inhibitors and its anxiolytic properties.
Mechanism of Action
RS-102221 exerts its effects by selectively antagonizing the serotonin 5-HT2C receptor. This receptor is involved in the regulation of dopamine signaling in the brain. By blocking this receptor, RS-102221 can modulate the effects of serotonin and dopamine, leading to its observed anxiolytic and antidepressant effects. The compound also interacts with other pathways, such as the cAMP response element-binding protein and brain-derived neurotrophic factor, which are involved in its antidepressant actions .
Comparison with Similar Compounds
RS-102221 is unique in its high selectivity for the serotonin 5-HT2C receptor. Similar compounds include:
SB-242084: Another selective antagonist of the serotonin 5-HT2C receptor, but with different pharmacokinetic properties.
CEPC: A compound with similar receptor selectivity but different chemical structure.
Hydantoin derivatives: These compounds also target the serotonin receptors but with varying degrees of selectivity and efficacy.
RS-102221 stands out due to its high selectivity and potency, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31F3N4O7S/c1-40-22-16-23(41-2)20(33-42(38,39)18-8-6-17(7-9-18)27(28,29)30)15-19(22)21(35)5-3-4-12-34-13-10-26(11-14-34)24(36)31-25(37)32-26/h6-9,15-16,33H,3-5,10-14H2,1-2H3,(H2,31,32,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZZZODVDSHQRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31F3N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028164 | |
Record name | N-{5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)pentanoyl]-2,4-dimethoxyphenyl}-4-(trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185376-97-0 | |
Record name | N-[5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)-1-oxopentyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185376-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)pentanoyl]-2,4-dimethoxyphenyl}-4-(trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RS-102221 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48D22QR8GY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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